molecular formula C9H11NO B127384 (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-01-5

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Cat. No. B127384
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-RKDXNWHRSA-N
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Description

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as Indenol, is an organic compound with a unique structure that has been studied for its potential applications in the scientific and medical fields. Indenol has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol involves the conversion of a cyclic ketone to a cyclic alcohol with the introduction of an amino group at the desired position.

Starting Materials
3,4-dimethoxyphenylacetic acid, ethyl acetoacetate, sodium ethoxide, methyl magnesium bromide, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, ammonium chloride, sodium nitrite, sodium hydride, 3,4-dihydro-2H-pyran, acetic anhydride, lithium aluminum hydride, hydrogen chloride gas, sodium borohydride, methylamine

Reaction
1. Condensation of 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3,4-dimethoxyphenyl)-2-butenoic acid., 2. Addition of methyl magnesium bromide to 3-(3,4-dimethoxyphenyl)-2-butenoic acid to form 3-(3,4-dimethoxyphenyl)-2-butanol., 3. Reduction of 3-(3,4-dimethoxyphenyl)-2-butanol with sodium cyanoborohydride in the presence of hydrochloric acid to form (1R,3R)-3-(3,4-dimethoxyphenyl)-2-butanol., 4. Conversion of (1R,3R)-3-(3,4-dimethoxyphenyl)-2-butanol to (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-one by treatment with sodium hydroxide and ammonium chloride., 5. Diazotization of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-one with sodium nitrite and hydrochloric acid to form (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-yl diazonium chloride., 6. Reduction of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-yl diazonium chloride with sodium hydride in the presence of 3,4-dihydro-2H-pyran to form (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-ol., 7. Conversion of (1R,3R)-3-(3,4-dimethoxyphenyl)indan-1-ol to (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol by treatment with acetic anhydride and lithium aluminum hydride., 8. Quenching of excess lithium aluminum hydride with hydrogen chloride gas., 9. Reduction of (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol with sodium borohydride in the presence of methylamine to form (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

Indenol has been studied for its potential applications in scientific research. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and antidepressants. Indenol has also been studied for its potential use in the synthesis of organic materials, such as polymers and dendrimers.

Mechanism Of Action

The mechanism of action of Indenol is not completely understood, but it is believed to involve the formation of a cyclic intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxide ion, which leads to the formation of the desired product. It is believed that the rate of the reaction is dependent on the concentration of the reagents, as well as the pH of the reaction mixture.

Biochemical And Physiological Effects

Indenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and antifungal properties. It has also been found to have anti-cancer properties, as well as to be an antioxidant. In addition, Indenol has been found to have an effect on the metabolism of glucose, as well as to be involved in the regulation of lipid metabolism.

Advantages And Limitations For Lab Experiments

Indenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for extended periods of time. However, it is also highly reactive and can be difficult to handle. Additionally, the reaction conditions must be carefully controlled in order to achieve the desired results.

Future Directions

The future research of Indenol is focused on its potential applications in the medical and scientific fields. One area of research is the development of new synthesis methods for the compound. Additionally, research is also being conducted into the biochemical and physiological effects of Indenol, as well as its potential use in the synthesis of pharmaceuticals and organic materials. Finally, research is also being conducted into the potential use of Indenol as a therapeutic agent for the treatment of various diseases and conditions.

properties

IUPAC Name

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

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